Reutericyclin
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Overview
Description
Reutericyclin is a bacteriocin produced by the bacterium Lactobacillus reuteri. It is a hydrophobic, negatively charged molecule with the molecular formula C20H31NO4. This compound disrupts the cell membrane of sensitive bacteria by acting as a proton ionophore. It has a broad spectrum of activity against Gram-positive bacteria but is ineffective against Gram-negative bacteria due to the barrier properties of their outer membrane .
Mechanism of Action
Target of Action
Reutericyclin primarily targets gram-positive bacteria . It is produced by sourdough isolates of Lactobacillus reuteri . The compound is bacteriostatic or bactericidal to a broad range of food-related spoilage organisms and pathogens .
Mode of Action
This compound interacts with its targets by acting as a proton-ionophore . This means it disrupts the cell membrane of sensitive bacteria . It is worth noting that gram-negative bacteria are resistant to this compound due to the barrier properties of their outer membrane .
Biochemical Pathways
This compound’s mode of action involves the dissipation of the transmembrane proton potential . This disruption of the cell membrane potential correlates with the inhibition of macromolecular synthesis in cells .
Pharmacokinetics
It is known that the compound is produced in concentrations active against competitors during the growth ofL. reuteri in sourdough .
Result of Action
The result of this compound’s action is the inhibition of a broad range of food-related spoilage organisms and pathogens . It is bacteriostatic or bactericidal to these gram-positive bacteria .
Action Environment
This compound-producing strains have been shown to persist for a period of 10 years in an industrial sourdough fermentation . This suggests that the compound’s action, efficacy, and stability may be influenced by the environmental conditions of sourdough fermentation. Furthermore, these strains were shown to colonize reconstituted lactobacilli-free mice at high levels , indicating a potential impact of antimicrobial compounds on the intestinal microflora of humans and animals.
Biochemical Analysis
Biochemical Properties
Reutericyclin is a hydrophobic, negatively charged molecule with the molecular formula C20H31NO4 . It disrupts the cell membrane of sensitive bacteria by acting as a proton ionophore . It is bacteriostatic or bactericidal to gram-positive bacteria based on its activity as a proton-ionophore . Gram-negative bacteria are resistant to this compound because of the barrier properties of their outer membrane .
Cellular Effects
This compound has a broad spectrum of activity against Gram-positive bacteria . It disrupts the cell membrane of sensitive bacteria by acting as a proton ionophore . It has no effect on Gram-negative bacteria because the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria prevents access by hydrophobic compounds .
Molecular Mechanism
The mode of action of this compound is comparable to the antibacterial activity of hop iso-α-acids such as trans-isohumulone . It acts as a proton-ionophore, disrupting the cell membrane of sensitive bacteria .
Temporal Effects in Laboratory Settings
This compound-producing strains were shown to persist for a period of 10 years in an industrial sourdough fermentation, and this compound was shown to be produced in concentrations active against competitors during growth of L. reuteri in sourdough .
Metabolic Pathways
It is known that this compound is produced by Lactobacillus reuteri, a lactic acid bacterium, which suggests that it may be involved in lactic acid fermentation .
Transport and Distribution
It is known that Gram-negative bacteria are resistant to this compound because of the barrier properties of their outer membrane .
Subcellular Localization
Given its role as a proton-ionophore and its impact on the cell membrane, it is likely that this compound interacts with the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Reutericyclin is produced during the growth of Lactobacillus reuteri in wheat sourdough. The production process involves the fermentation of Lactobacillus reuteri under specific conditions that support the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Lactobacillus reuteri in bioreactors. The fermentation process is optimized to maximize the yield of this compound. The compound is then extracted and purified for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Reutericyclin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the integrity of the compound .
Major Products: The major products formed from the reactions involving this compound are various analogs with enhanced antibacterial activity. These analogs are designed to target specific bacterial strains and improve the compound’s efficacy .
Scientific Research Applications
Reutericyclin has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the structure-activity relationship of tetramic acids.
Biology: this compound is studied for its role in modulating the gut microbiota.
Medicine: this compound’s broad-spectrum antibacterial activity makes it a promising candidate for developing new antimicrobial agents.
Industry: this compound is used as a food preservative due to its ability to inhibit the growth of food-related spoilage organisms and pathogens.
Comparison with Similar Compounds
Tenuazonic Acid: A tetramic acid with cytotoxic activity.
Isohumulone: A hop iso-α-acid with antibacterial activity similar to reutericyclin.
Daptomycin: A cyclic lipopeptide antibiotic that targets the bacterial cell membrane.
This compound’s unique structure and mode of action make it a valuable compound for various scientific and industrial applications. Its potential as a lead compound for developing new antibiotics and its use in food preservation highlight its significance in both research and industry.
Properties
IUPAC Name |
(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-5-6-7-8-9-10-11-12-17(23)21-16(13-14(2)3)19(24)18(15(4)22)20(21)25/h11-12,14,16,24H,5-10,13H2,1-4H3/b12-11+/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGSBVNLHSNSDF-LPQFERQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)N1C(C(=C(C1=O)C(=O)C)O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)N1[C@@H](C(=C(C1=O)C(=O)C)O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303957-69-9 |
Source
|
Record name | Reutericyclin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XSP5EH6PD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.